HDAC6 Isoform Selectivity: Conformational Restriction Superiority of Tetrahydropyrrolo[1,2-a]pyrazine Scaffold
The constrained 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine spacer, which includes the 1-(tert-butyl) substituent, yields a hydroxamic acid derivative with HDAC6 IC50 = 33 nM and approximately 200-fold selectivity over nuclear extract HDACs, compared to acyclic linkers that exhibit substantially lower selectivity [1]. This demonstrates the scaffold's unique ability to position the zinc-binding group for HDAC6-specific inhibition.
| Evidence Dimension | HDAC6 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 (HDAC6) = 33 nM; ~200-fold selectivity over nuclear extract HDACs |
| Comparator Or Baseline | Acyclic hydroxamic acid HDAC inhibitors (no quantitative selectivity data for direct analog provided in source) |
| Quantified Difference | ~200-fold selectivity window attributed to heterocyclic constraint |
| Conditions | In vitro enzymatic assay; cell-based tubulin acetylation assay (cell IC50 = 69 nM) |
Why This Matters
Procurement of the 1-(tert-butyl) scaffold enables construction of HDAC6-selective chemical probes; generic 1-substituted analogs may not reproduce this selectivity profile.
- [1] Ringeling J, et al. Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related heterocycles selective for the HDAC6 isoform. Bioorg Med Chem Lett. 2015;25(3):5450-4. View Source
